n-Butyl-beta-d-fructopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

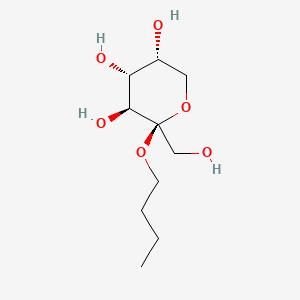

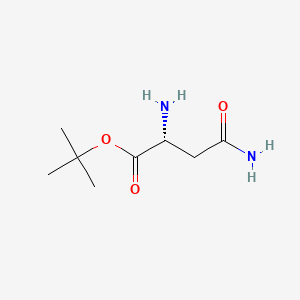

N-Butyl-beta-d-fructopyranoside is a fructopyranoside that can be isolated from Myrica rubra (Myricaceae) . It is a white solid with a sweet taste . It is often used as a reagent in biochemical laboratories .

Molecular Structure Analysis

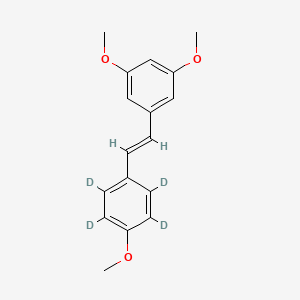

The molecular formula of this compound is C10H20O6 . The compound has a molecular weight of 237.27 g/mol . The structure includes four hydrogen bond donors and six hydrogen bond acceptors . The compound has five rotatable bonds .Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.27 g/mol . It has a topological polar surface area of 99.4 Ų . The compound has a complexity of 212 . It has one isotope atom count . The compound has three defined atom stereocenters and two undefined atom stereocenters .Scientific Research Applications

Chemical Isolation and Identification : n-Butyl-beta-d-fructopyranoside has been isolated from various natural sources like Smilax glabra and Breynia fruticosa. These studies focus on the isolation and identification of chemical constituents from plants, highlighting the compound's natural occurrence and structural characteristics (Li Wei, 2004) (Fu Guang, 2004).

Synthesis and Selectivity : Research has been conducted on the synthesis of β-d-fructopyranosides, demonstrating the effectiveness of certain glycosyl donors for β-d-fructopyranosides preparation, showing good β-selectivity and yields. This is significant for organic synthesis and the development of novel compounds (F. Lin et al., 2013) (F. Lin et al., 2014).

Oligosaccharide Synthesis : The compound has been used in the synthesis of hexa-fructopyranoside using N-phenyltrifluoroacetimidate glycosylation. This shows its application in the synthesis of complex oligosaccharides, which is important for biochemistry and pharmacology (Hongliang Zhang et al., 2017).

Pharmacological Studies : There has been research into the induction effect of n-butyl-β-D-fructosidepyranose on apoptosis in human hepatocellular carcinoma cells. Such studies are crucial for understanding the potential therapeutic applications of the compound (Lou Yi-ceng et al., 2009).

Prebiotic Applications : Studies have been conducted on butyl-fructooligosaccharides (B-FOS), synthesized from this compound, focusing on their prebiotic potential. These studies suggest that B-FOS may have applications in promoting gut microbiota diversity and enhancing butyrate production, with implications for food and nutraceutical industries (Sini Kang et al., 2020) (Sini Kang et al., 2020).

Safety and Hazards

N-Butyl-beta-d-fructopyranoside is generally safe under normal usage conditions, but appropriate safety precautions should still be taken . It is recommended that individuals handling this compound wear protective gloves, eyewear, and labor protection suits . Inhalation of the substance should be avoided, and it should be handled in a well-ventilated area . Contact with skin and eyes should also be avoided .

Future Directions

N-Butyl-beta-d-fructopyranoside is often used in biochemical laboratories as a reagent . It can be used for the expression and purification of membrane proteins, solvent degreasing or separation and purification of proteins . It can also be used in the study of enzymes such as cytochrome P450 , and in the synthesis of glycosides and glycoscience research . Therefore, its future directions may involve further exploration in these areas.

Mechanism of Action

Target of Action

n-Butyl-beta-D-fructopyranoside is primarily used as a reagent in biochemical laboratories . It is often used for the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .

Mode of Action

It is known to be used in the solubilization or defatting of proteins, as well as in the separation and purification of proteins .

Biochemical Pathways

This compound is involved in the biochemical pathways related to protein expression and purification . It is also used in the synthesis of glycosides and in glycoscience research .

Pharmacokinetics

It is known that it is a white solid with a sweet taste, and it has low solubility in water but is soluble in ethanol, methanol, and ketone solvents .

Result of Action

The result of the action of this compound is primarily seen in its ability to aid in the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. It should be stored at 2-8℃ .

Biochemical Analysis

Biochemical Properties

n-Butyl-beta-d-fructopyranoside plays a significant role in biochemical reactions, particularly in the study of enzymes such as cytochrome P450 . It interacts with various biomolecules, including membrane proteins, by aiding in their expression and purification . The compound’s interactions are primarily based on its ability to solubilize and stabilize these proteins, making it a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce apoptosis through the mitochondrial pathway, making it useful in cancer research . Additionally, it has been observed to exhibit marginal cytotoxicity against certain cell lines, such as the P388 murine leukemia cell line . These effects highlight the compound’s potential in modulating cell function and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, such as cytochrome P450, by stabilizing their structure and enhancing their solubility . These interactions can lead to changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates good stability and is not easily decomposed at room temperature . Over time, its effects on cellular function can vary, with long-term studies indicating its potential for sustained influence on cellular processes. The compound’s stability and degradation profile make it suitable for extended biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a dosage of 10 mg/kg in animal experiments has been used to study its biological activity . Higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in research settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its functional role in cellular processes.

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJPAGUETSZHOG-DOLQZWNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1(C(C(C(CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is n-Butyl-beta-d-fructopyranoside and where is it found?

A1: this compound is a glycoside belonging to the fructoside family. It has been isolated from a diverse range of plants, including Alpinia officinarum [, ], Rumex dentatus [], Lilium brownii [], Lamium maculatum var Kansuense [], Polygonatum kingianum [], Achyranthes bidentata [], Mentha haplocalyx [], and Codonopsis pilosula var. volubilis [].

Q2: What methods are used to isolate this compound from plant sources?

A2: Researchers commonly employ chromatographic techniques for isolating this compound. These include column chromatography using various stationary phases such as silica gel [, , , ], Sephadex LH-20 [, , ], MCI-gel CHP-20P [], ODS [], and macroporous resin [].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1D and 2D NMR experiments [], as well as mass spectrometry (MS), including FAB-MS [] and HRCI-MS []. Additionally, researchers rely on the compound's physicochemical properties to corroborate the structural characterization [, , ].

Q4: Are there any known structural analogs of this compound?

A5: Yes, n-Butyl-alpha-d-fructofuranoside, a structural isomer differing in the anomeric configuration and ring form of the sugar moiety, has also been isolated from certain plants like Codonopsis pilosula var. volubilis [] and Polygonatum kingianum []. This suggests the possibility of investigating the structure-activity relationships within this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)